molecular formula C17H13Cl2N3O4 B14917113 2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

2-(2,4-dichlorophenoxy)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide

Cat. No.: B14917113
M. Wt: 394.2 g/mol
InChI Key: BYEXUDQSCPNUQT-YAQJAHMSSA-N
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Description

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a dichlorophenoxy group and a nitrophenyl group connected through a hydrazide linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C17H13Cl2N3O4

Molecular Weight

394.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[(E)-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C17H13Cl2N3O4/c18-13-6-7-16(15(19)10-13)26-11-17(23)21-20-8-2-4-12-3-1-5-14(9-12)22(24)25/h1-10H,11H2,(H,21,23)/b4-2+,20-8+

InChI Key

BYEXUDQSCPNUQT-YAQJAHMSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide typically involves the following steps:

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by the chlorination of phenoxyacetic acid.

    Formation of the hydrazide: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation reaction: The hydrazide is then condensed with 3-nitrocinnamaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide linkage.

    Reduction: Reduction of the nitro group to an amine group is possible under appropriate conditions.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various derivatives for further study.

Biology

    Biological Activity:

Medicine

    Drug Development: Investigated for potential use in drug development due to its unique chemical structure.

Industry

    Agricultural Chemicals: Potential use in the development of herbicides or pesticides.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the compound.

    3-nitrocinnamaldehyde: Another precursor used in the condensation reaction.

    Hydrazides: A class of compounds with similar hydrazide linkages.

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide is unique due to the combination of the dichlorophenoxy and nitrophenyl groups, which may impart distinct chemical and biological properties compared to other hydrazides.

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